

Application Notes and Protocols for Studying GRP-Mediated Pathways Using Ici 216140

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP) is a regulatory peptide that exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). GRP-mediated signaling pathways are implicated in a variety of physiological and pathophysiological processes, including gastrointestinal functions, cell growth and proliferation, and neurological responses. The study of these pathways is crucial for understanding diseases such as cancer and for the development of novel therapeutics.

Ici 216140 is a potent and selective antagonist of the GRP receptor (also known as bombesin receptor subtype 2, BB2). It is a synthetic peptide analog of the C-terminus of bombesin/GRP, with the C-terminal methionine residue deleted, a modification important for its antagonist activity.[1] This document provides detailed application notes and experimental protocols for utilizing **Ici 216140** as a tool to investigate GRP-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Ici 216140**, providing a quick reference for its potency and activity.



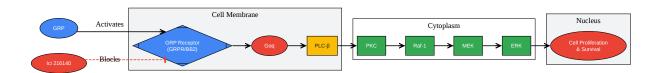
Parameter	Value	Species/Cell Line	Reference
IC50	~2 nM	Swiss 3T3 cells	[2][3]
In Vivo Efficacy	2.0 mg/kg (s.c.)	Rat	[3]

GRP-Mediated Signaling Pathways

GRP receptor activation initiates a cascade of intracellular signaling events primarily through the G α q and G α 12/13 protein families. **Ici 216140** effectively blocks these downstream pathways by preventing GRP from binding to its receptor.

Gαq-Mediated Pathway

Activation of the Gαq pathway by GRP leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the Raf-1/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation and survival.



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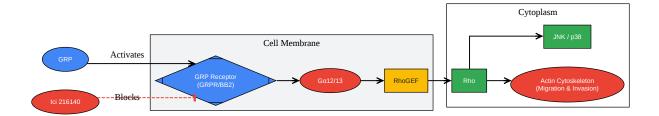
Caption: GRP-Gαq signaling pathway blocked by **Ici 216140**.

Gα12/13-Mediated Pathway

The G α 12/13 pathway activation by GRP stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho plays a critical role in



regulating the actin cytoskeleton, thereby influencing cell migration and invasion. Furthermore, Rho signaling can lead to the activation of other stress-activated protein kinases such as JNK and p38.



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Caption: GRP-Gα12/13 signaling pathway blocked by **Ici 216140**.

Experimental Protocols

Here we provide detailed protocols for key experiments to study GRP-mediated pathways using **Ici 216140**.

Inhibition of GRP-Induced Cell Proliferation in Swiss 3T3 Cells

This protocol describes how to assess the antagonistic effect of **Ici 216140** on GRP-stimulated cell proliferation in a well-established fibroblast cell line.

Materials:

- Swiss 3T3 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free DMEM



- GRP (Gastrin-Releasing Peptide)
- Ici 216140
- [3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT)
- 96-well cell culture plates
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Scintillation counter (for [3H]-Thymidine assay) or microplate reader

Protocol:

- Cell Culture: Culture Swiss 3T3 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Serum Starvation: To synchronize the cells, replace the growth medium with serum-free DMEM and incubate for 24 hours.
- Treatment:
 - Prepare solutions of GRP and Ici 216140 in serum-free DMEM.
 - $\circ\,$ Pre-incubate cells with varying concentrations of **Ici 216140** (e.g., 0.1 nM to 1 $\mu\text{M})$ for 30 minutes.
 - Add a fixed concentration of GRP (e.g., 10 nM) to the wells. Include control wells with no treatment, GRP alone, and Ici 216140 alone.
- Proliferation Assay:

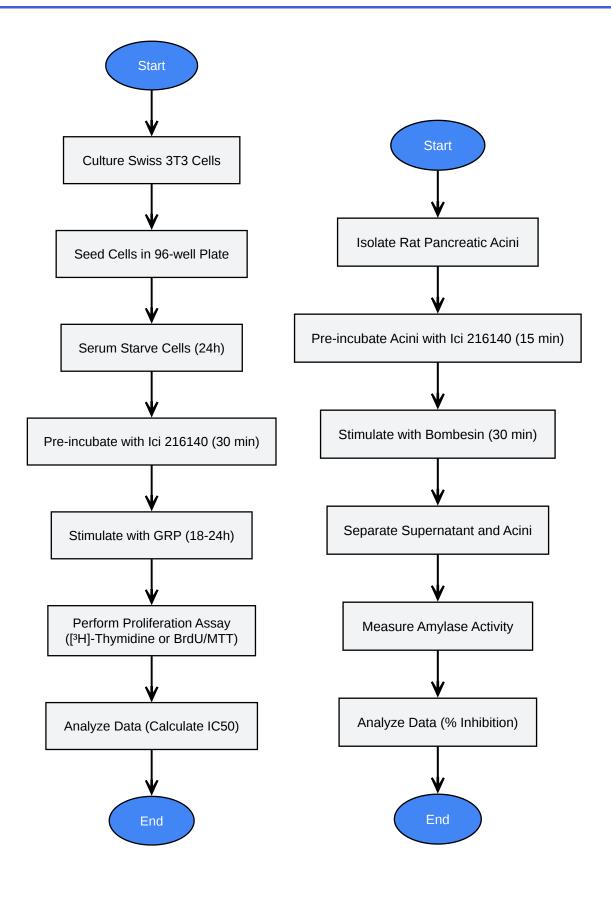




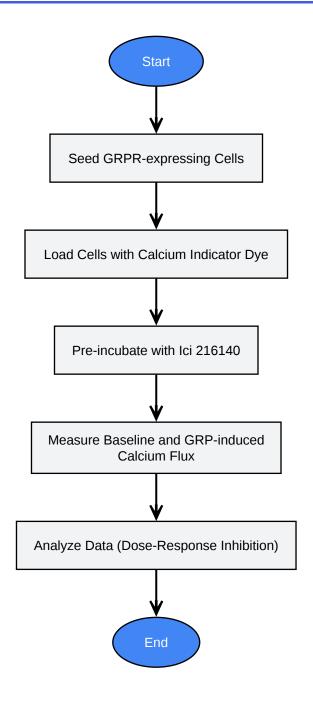


- [³H]-Thymidine Incorporation: After 18-24 hours of incubation with the treatments, add 1
 μCi of [³H]-Thymidine to each well and incubate for an additional 4 hours. Harvest the cells
 onto glass fiber filters and measure the incorporated radioactivity using a scintillation
 counter.
- BrdU or MTT Assay: Follow the manufacturer's instructions for the chosen non-radioactive proliferation assay kit.
- Data Analysis: Calculate the percentage of inhibition of GRP-induced proliferation by Ici
 216140 for each concentration and determine the IC50 value.









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References



- 1. Gastrin-Releasing Peptide Receptors Stimulate MAPK-Mediated Growth of Lung Cancer Cells by Transactivating HER4 in a Neuregulin-1, MAP Kinase-Dependent Manner Requiring Activation of the ROS-System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
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